Antifungal Activity Against Cryptococcus neoformans: 64-Fold Lower Potency Than Commercial Itraconazole
trans-Itraconazole stereoisomer 1e (2S,4S,2'S) exhibits an MIC80 of 4 µg/mL against Cryptococcus neoformans (strain H99), while racemic itraconazole (cis mixture) shows an MIC80 of 0.0625 µg/mL under identical assay conditions [1]. This represents a 64-fold reduction in antifungal potency. The most potent cis isomer, 1a (2S,4R,2'S), displays an MIC80 of 0.125 µg/mL, still 32-fold more potent than the trans isomer.
| Evidence Dimension | Minimum inhibitory concentration for 80% growth inhibition (MIC80) |
|---|---|
| Target Compound Data | trans-Itraconazole (1e): MIC80 = 4 µg/mL; trans-Itraconazole (1f): MIC80 = 4 µg/mL |
| Comparator Or Baseline | Racemic itraconazole (cis mixture): MIC80 = 0.0625 µg/mL; cis-1a: MIC80 = 0.125 µg/mL; cis-1b: MIC80 = 0.25 µg/mL |
| Quantified Difference | 64-fold reduction relative to racemic mixture; 32-fold reduction relative to most potent cis isomer |
| Conditions | Broth microdilution assay; C. neoformans strain H99; 30–60 h incubation; OD600 measurement |
Why This Matters
This profound stereochemistry-driven potency differential demonstrates that trans-Itraconazole is essentially inactive against C. neoformans, making it a critical negative control for antifungal target validation studies and confirming that the trans isomer cannot substitute for cis itraconazole in any antifungal application.
- [1] Shi W, Nacev BA, Bhat S, Liu JO. Impact of Absolute Stereochemistry on the Antiangiogenic and Antifungal Activities of Itraconazole. ACS Med Chem Lett. 2010;1(4):155-159. doi:10.1021/ml1000068. Table 2. View Source
